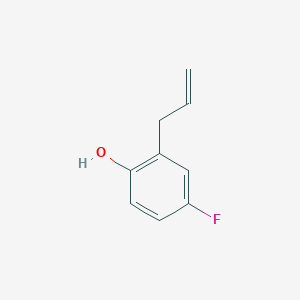

2-Allyl-4-fluorophenol

Overview

Description

Synthesis Analysis

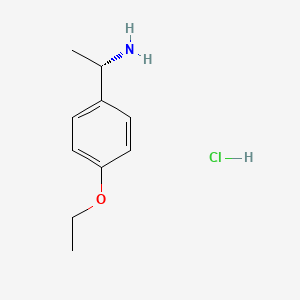

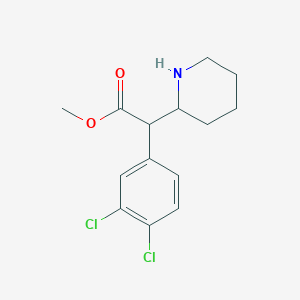

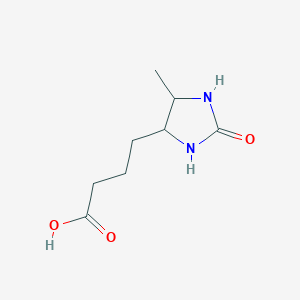

The synthesis of 2-Allyl-4-fluorophenol involves several steps. One method involves using chloroform to dissolve 2-allyl-4-fluorophenol . Another method involves the use of asymmetric Pd-catalyzed alkene carboamination reactions . There are also several laboratory methods for the synthesis of phenols that could potentially be used .Molecular Structure Analysis

The molecular structure of 2-Allyl-4-fluorophenol is characterized by the presence of an allyl group and a fluorine atom attached to a phenol ring . The CF-stretch band is heavily mixed with other modes whereas the OH-stretch in solution displays a characteristic high-frequency peak around 3600 cm−1 .Chemical Reactions Analysis

The chemical reactions involving 2-Allyl-4-fluorophenol are complex and varied. One notable reaction is the allylic fluorination of styrenes for the synthesis of allyl fluoride derivatives . Another reaction involves the electrochemical degradation of 4-fluorophenol .Scientific Research Applications

Electrochemical Degradation

2-Allyl-4-fluorophenol can be used in the electrochemical degradation of halogenated organic pollutants (HOPs). In a study, highly dispersed Pd-polypyrrole (Pd-PPy) catalysts were synthesized and used in a single-chamber reactor for the electrochemical redox of 4-fluorophenol . The degradation efficiency of 4-fluorophenol was 84.6% after 2 hours under specific conditions .

Synthesis of Radiopharmaceuticals

4-[18F]Fluorophenol, a derivative of 4-fluorophenol, is a versatile synthon for the synthesis of more complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety . This compound can be prepared in no-carrier-added (n.c.a.) form using a nucleophilic labelling method starting from [18F]fluoride .

Enzymatic Defluorination

Fluorinated compounds like 4-fluorophenol can undergo enzymatic defluorination. Enzymes such as fluoroacetate dehalogenase, fluoroacetate-specific defluorinase, 4-fluorobenzoate dehalogenase, defluorinating enoyl-CoA hydratase/hydrolase, 4-fluorophenol monooxygenase, and peroxygenase-like LmbB2 can be used for this purpose .

Environmental Remediation

The electrochemical degradation of 4-fluorophenol can be used for environmental remediation. The degradation process can help in the removal of harmful fluorinated compounds from the environment .

Pharmaceutical Industry

Fluoroorganic compounds (FOCs), including 4-fluorophenol, have been used in the pharmaceutical industry to synthesize gastrointestinal medicines and antiviral medicines .

Agricultural Industry

FOCs are also used in the agricultural industry to synthesize insecticides, herbicides, and plant growth regulators .

Mechanism of Action

Target of Action

It’s known that fluorinated compounds like 4-fluorophenol interact with enzymes such as 4-fluorophenol monooxygenase . This enzyme, encoded by the Arthrobacter sp. fpdA2 gene, plays a crucial role in the defluorination of 4-fluorophenol .

Mode of Action

It’s known that 4-fluorophenol undergoes defluorination via 4-fluorophenol monooxygenase . This enzyme catalyzes the NADPH-dependent hydroxylation and defluorination of 4-fluorophenol .

Biochemical Pathways

The defluorination of 4-fluorophenol is known to be mediated by the enzyme 4-fluorophenol monooxygenase . This process involves the cleavage of C–F bonds, which have the highest dissociation energy found in organic compounds .

Pharmacokinetics

It’s known that cytochrome p450 bm3-f87g catalyzes the oxidative defluorination of 4-fluorophenol, followed by reduction of the resulting benzoquinone to hydroquinone via the nadph p450-reductase activity of the enzyme .

Result of Action

It’s known that the defluorination of 4-fluorophenol results in the formation of phenol

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Allyl-4-fluorophenol. For instance, the defluorination of 4-fluorophenol by 4-fluorophenol monooxygenase is stimulated in the presence of long chain fatty aldehydes . This suggests that the presence of certain substances in the environment can enhance the activity of the enzyme and thus the defluorination process.

properties

IUPAC Name |

4-fluoro-2-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYCSAINLGEGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314134 | |

| Record name | 2-Allyl-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13997-72-3 | |

| Record name | 2-Allyl-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13997-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Allyl-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.